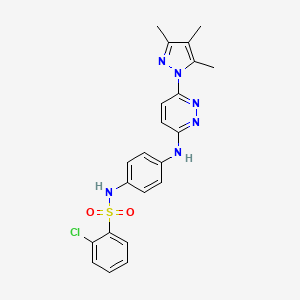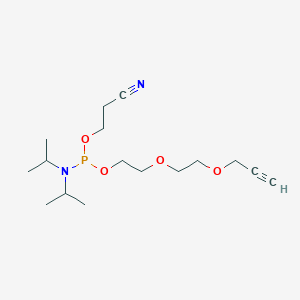
6-(Difluoromethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Difluoromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 2344679-94-1 . It has a molecular weight of 180.58 and is typically available in powder form . It has gained increasing attention in scientific research and industry due to its potential applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H6F2N2.ClH/c7-6(8)4-2-1-3-5(9)10-4;/h1-3,6H,(H2,9,10);1H .Physical And Chemical Properties Analysis
This compound is typically available in powder form . It has a molecular weight of 180.58 . The storage temperature is typically at room temperature .Scientific Research Applications
Synthesis and Self-Assembly
Polyfluorene derivatives functionalized with amine groups, specifically poly(9,9-bis(6′-aminohexyl)fluorene), were synthesized through de-protection processes involving hydrochloric acid, showcasing the potential for self-assembly due to intramolecular and intermolecular hydrogen bonding and π–π stacking interactions. These properties could be advantageous for molecular ordering and device fabrication, particularly in polymer light-emitting diodes (PLEDs), where pure blue electroluminescence was achieved (Guo et al., 2009).
Coordination Chemistry
Pyridine moieties have been pivotal in the development of Schiff base and non-Schiff base macrocyclic ligands, which utilize the templating capability of different metal ions to direct synthetic pathways. These ligands, after being reduced to more flexible amine derivatives, have found utility in metal ion transportation, separation, and as components in mechanically interlocked molecules, catalytic properties, and artificial metalloenzymes (Rezaeivala & Keypour, 2014).
Luminescent Compounds and Iron Complexes
2,6-Di(pyrazolyl)pyridine derivatives have been highlighted for their application in creating luminescent lanthanide compounds suitable for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the versatility of pyridine-based ligands in coordination chemistry (Halcrow, 2005).
Fluorous Synthesis
The fluorous synthesis approach has enabled the efficient creation of disubstituted pyrimidines, leveraging the phase tag capability of fluorous chains for purification purposes. This method illustrates the adaptability of fluorine chemistry in synthesizing complex organic molecules with potential pharmaceutical applications (Zhang, 2003).
Molecular Response Studies
Investigations into the molecular response of amine bases in organic solvents have provided insights into the dynamics of complex reactions catalyzed by frustrated Lewis pairs, crucial for understanding mechanisms in metal-free H2 scission and enhancing the design of catalytic systems (Kathmann et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-2-1-3-5(9)10-4;/h1-3,6H,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLZSKFKKORHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)



![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)
![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)
